Diclegis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diclegis, also known as this compound, is a useful research compound. Its molecular formula is C29H40ClN3O8 and its molecular weight is 594.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment of Nausea and Vomiting in Pregnancy

Diclegis is specifically approved for managing nausea and vomiting of pregnancy (NVP), a common condition affecting many pregnant women. Its application is based on clinical evidence demonstrating its effectiveness in reducing symptoms associated with NVP.

- Clinical Study DIC-301 : This pivotal study was a double-blind, randomized, placebo-controlled trial that established the efficacy of this compound. The primary endpoint was the change in the Pregnancy Unique Quantification of Emesis (PUQE) score from baseline to Day 15. Results indicated that this compound significantly reduced PUQE scores compared to placebo, with a treatment difference of -0.73 (95% CI: -1.25 to -0.22) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through several studies, including assessments after single and multiple doses, as well as the effects of food on its absorption.

- Key Findings :

Safety Profile

The safety of this compound has been extensively evaluated through clinical trials. The most common adverse effects reported include somnolence and dry mouth.

- Adverse Effects : In Study DIC-301, somnolence was reported in 14.3% of patients treated with this compound compared to 11.7% in the placebo group . The overall safety profile supports its use as a first-line treatment option for NVP.

Efficacy Findings from Clinical Trials

| Study Parameter | This compound Group (n=182) | Placebo Group (n=182) | Statistical Significance |

|---|---|---|---|

| Mean Baseline PUQE Score | 9 | 9 | - |

| Change in PUQE Score | -0.73 | -0.00 | p=0.04 |

| Completion Rate | 80% | 65% | p-value not specified |

Safety Profile Overview

| Adverse Effect | Incidence in this compound (%) | Incidence in Placebo (%) |

|---|---|---|

| Somnolence | 14.3 | 11.7 |

| Dry Mouth | Not specified | Not specified |

Case Study: Clinical Application in Pregnant Women

A review of clinical practices indicates that this compound is frequently prescribed as a first-line treatment for women experiencing severe NVP who do not respond to dietary modifications or lifestyle changes. The recommendation stems from its established efficacy and favorable safety profile.

- Patient Demographics : Most participants in clinical studies were young women, averaging around 25 years old, predominantly Caucasian or Black .

Case Study: Long-term Outcomes

Follow-up studies have suggested that patients who use this compound report improved quality of life and reduced hospital visits related to NVP complications. The long-term monitoring indicates sustained symptom relief without significant adverse effects on maternal or fetal health.

化学反応の分析

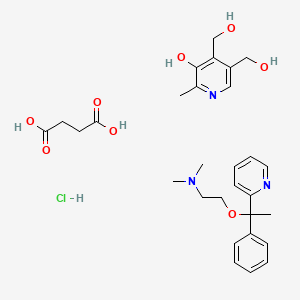

Doxylamine Succinate

Doxylamine succinate is an antihistamine that blocks H1 receptors . It is also a non-specific antagonist that blocks other receptors, such as central or peripheral muscarinic receptors .

Chemical Properties of Doxylamine Succinate:

-

IUPAC Name: dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine

-

Solubility: Very soluble in water and alcohol, freely soluble in chloroform, and very slightly soluble in ether and benzene

Metabolism: Doxylamine is biotransformed in the liver by N-dealkylation to its principal metabolites N-desmethyl-doxylamine and N,N-didesmethyldoxylamine . The principle metabolites of doxylamine, N-desmethyl-doxylamine and N,N-didesmethyldoxylamine, are excreted by the kidney .

Pyridoxine Hydrochloride

Pyridoxine hydrochloride is a vitamin B6 analog . It is a water-soluble vitamin that is an essential coenzyme for the metabolism of amino acids, lipids, and carbohydrates .

Chemical Properties of Pyridoxine Hydrochloride:

Metabolism : Pyridoxine hydrochloride is converted to pyridoxal, pyridoxamine, pyridoxal 5'-phosphate, and pyridoxamine 5'-phosphate . Pyridoxal 5'-phosphate is the main active antiemetic metabolite, but the other metabolites also contribute to the biological activity .

Chemical Interactions and Precautions

This compound has several known drug interactions. It is contraindicated in women who are taking monoamine oxidase inhibitors (MAOIs), which prolong and intensify the anticholinergic (drying) effects of antihistamines . Concurrent use of alcohol and other CNS depressants (such as hypnotic sedatives and tranquilizers) with this compound is not recommended .

There are 318 drugs known to interact with this compound (doxylamine/pyridoxine), along with 9 disease interactions, and 1 alcohol/food interaction .

Adverse reactions : The most common side effect of this compound is somnolence . Women should avoid engaging in activities requiring complete mental alertness, such as driving or operating heavy machinery, while using this compound until cleared to do so by their healthcare provider .

特性

CAS番号 |

99007-20-2 |

|---|---|

分子式 |

C29H40ClN3O8 |

分子量 |

594.1 g/mol |

IUPAC名 |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C17H22N2O.C8H11NO3.C4H6O4.ClH/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-5-8(12)7(4-11)6(3-10)2-9-5;5-3(6)1-2-4(7)8;/h4-12H,13-14H2,1-3H3;2,10-12H,3-4H2,1H3;1-2H2,(H,5,6)(H,7,8);1H |

InChIキー |

AAYNMUXDBOPKCP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl |

正規SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl |

同義語 |

endectin Debendox Diclectin Diclegis dicyclomine - doxylamine - pyridoxine dicyclomine, doxylamine, pyridoxine drug combination doxylamine succinate - pyridoxine hydrochloride doxylamine succinate, pyridoxine hydrochloride drug combination doxylamine, pyridoxine drug combination |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。